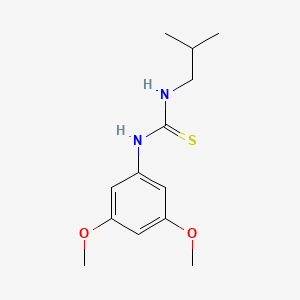![molecular formula C15H14N2O3S B5724939 N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the family of thioamides and is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride.
作用机制
The mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood. However, it is believed that N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide can alter the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of research is the development of more effective methods for synthesizing N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. Another area of research is the investigation of the potential use of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide and its potential therapeutic applications.
合成方法
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is purified by recrystallization.
科学研究应用
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its ability to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXAGJDWRRSTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-2-(2-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)






![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)



